Cleomiscosina B

Descripción general

Descripción

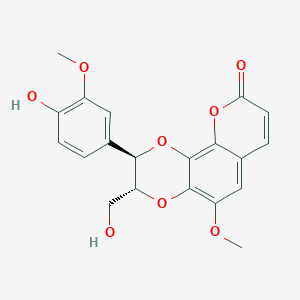

This compound is an organic molecule that belongs to a class of compounds characterized by their benzodioxin and pyrano components, which are often studied for their biological activities and chemical properties. The specific structure and functional groups present in this molecule suggest potential for unique chemical reactions and properties.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic aromatic compounds and utilizing key organic chemistry reactions such as Claisen–Schmidt condensation, Michael addition, and various cyclization methods to construct the complex ring systems characteristic of benzodioxins and pyranos. For example, Besson et al. (1993) describe a method for synthesizing dihydro-1,4-benzodioxins, which could be relevant for constructing similar molecular frameworks (Besson, Hretani, Coudert, & Guillaumet, 1993).

Molecular Structure Analysis

The molecular structure of benzodioxin and pyrano derivatives is characterized by their cyclic systems, which include oxygen atoms incorporated into the rings. These structures are often analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the presence of specific functional groups and the overall molecular architecture.

Chemical Reactions and Properties

The presence of hydroxy and methoxy groups in the compound's structure suggests it could undergo various chemical reactions, including etherification, esterification, and reactions with electrophiles or nucleophiles. These reactions can be exploited to modify the compound or to synthesize derivatives with different properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be influenced by the molecular structure. For instance, the presence of methoxy and hydroxy groups can affect the compound's hydrogen bonding capability, impacting its solubility in water and organic solvents.

Chemical Properties Analysis

The chemical properties of this compound would be significantly influenced by its functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding, affecting the compound's reactivity and interaction with biological molecules. The benzodioxin and pyrano rings might also contribute to the compound's potential antioxidant or antimicrobial activities, as seen in other similar compounds studied by Rangaswamy et al. (2017) for their antimicrobial and antioxidant properties (Rangaswamy, Kumar, Harini, & Naik, 2017).

Aplicaciones Científicas De Investigación

Actividad Antiinflamatoria

Se ha informado que la Cleomiscosina B exhibe actividad antiinflamatoria en varios estudios in vitro, in vivo e in silico . Es un coumarinolignoide natural extraído de una hierba anual Cleome viscosa, que se utiliza tradicionalmente para el tratamiento de diferentes enfermedades .

Potencial Antagonista de la Linfopoyetina Estromal Tímica (TSLP)

La this compound ha mostrado una buena afinidad de unión e interacciones con el importante triplete de residuos de arginina (ARG149, ARG150 y ARG153) de la TSLP . Esto muestra que la this compound participa contra una parte crítica del sitio de unión del receptor TSLP (TSLPR) en la TSLP . Se considera que la TSLP es el interruptor maestro para la mayoría de los trastornos alérgicos inflamatorios más prevalentes como el asma, la dermatitis atópica y la rinitis alérgica .

Propiedades Farmacocinéticas

Todas las cleomiscosinas, incluida la this compound, son solubles con buenas propiedades farmacocinéticas, no carcinogénicas y pasan la regla de los cinco de Lipinski . Esto las convierte en candidatas potenciales para el desarrollo de fármacos.

Medicina Tradicional

La this compound se deriva de Cleome viscosa, una planta utilizada tradicionalmente en los sistemas medicinales de la India y Tailandia . La planta es conocida por sus propiedades antisépticas, antihelmínticas, carminativas, rubefacientes, vesicantes, febrífugas y estimulantes cardíacas .

Especies Desatendidas y Subutilizadas (NUS)

Cleome viscosa, la fuente de this compound, es una Especie Desatendida y Subutilizada (NUS) . Estas plantas están bien adaptadas a las condiciones bioecológico-socioeconómicas locales y requieren poca inversión para mejorar su productividad o calidad . Contribuyen a la seguridad nutricional y medicinal regional .

Potencial para la Seguridad Alimentaria Médico-Nutricional

Debido a su inmenso potencial bioactivo, Cleome viscosa puede ser estratégicamente utilizada para asegurar y estabilizar la seguridad alimentaria médico-nutricional .

Mecanismo De Acción

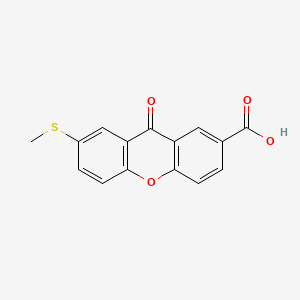

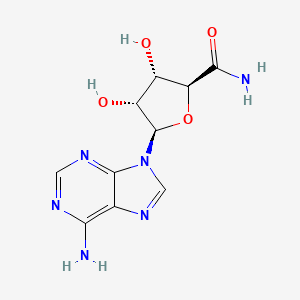

Cleomiscosin B, also known as (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one, is a coumarinolignoid that has been isolated from the seeds of Hyoscyamus niger . This compound has been found to have significant biological activity, particularly in the context of liver protection .

Target of Action

Cleomiscosin B has been shown to interact with the Thymic Stromal Lymphopoietin (TSLP), a cytokine that plays a crucial role in the immune response . The compound has a good binding affinity with the important triplet of arginine residues (ARG149, ARG150, and ARG153) of the TSLP .

Mode of Action

The interaction of Cleomiscosin B with TSLP involves the formation of bonds with the arginine residues mentioned above . This interaction can inhibit the binding of TSLP to its receptor (TSLPR), thereby modulating the immune response .

Biochemical Pathways

Cleomiscosin B is part of a group of compounds known as coumarinolignans, which have been found to exhibit potential anti-inflammatory activities, especially against pro-inflammatory cytokines . .

Result of Action

The primary result of Cleomiscosin B’s action is its hepatoprotective effect . It has been found to be effective against CCl(4)-induced hepatotoxicity in small animals . This hepatoprotective effect is likely due to its anti-inflammatory activity and its ability to modulate the immune response .

Propiedades

IUPAC Name |

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGADTAYOFHOFIW-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998271 | |

| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76985-93-8 | |

| Record name | cleomiscosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-(5,5-Dimethyl-4-oxo-4,5-dihydro-2-furanyl)butoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B1215192.png)

![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)